molecular formula C11H12F2O4 B8434158 3,5-Bis-(2-fluoro-ethoxy)-benzoic acid

3,5-Bis-(2-fluoro-ethoxy)-benzoic acid

Cat. No.: B8434158
M. Wt: 246.21 g/mol
InChI Key: NRLTZOMVEWRGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis-(2-fluoro-ethoxy)-benzoic acid is a fluorinated benzoic acid derivative characterized by two 2-fluoroethoxy (-OCH₂CH₂F) groups at the meta positions (3 and 5) of the benzene ring. Its structure combines the carboxylic acid functionality with fluorine’s electron-withdrawing effects, which may influence acidity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

3,5-bis(2-fluoroethoxy)benzoic acid

InChI

InChI=1S/C11H12F2O4/c12-1-3-16-9-5-8(11(14)15)6-10(7-9)17-4-2-13/h5-7H,1-4H2,(H,14,15)

InChI Key

NRLTZOMVEWRGFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCF)OCCF)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent Groups (Positions) Key Structural Features Key Properties/Applications
3,5-Bis-(2-fluoro-ethoxy)-benzoic acid -OCH₂CH₂F (3,5) Fluorinated ethoxy groups, carboxylic acid Enhanced lipophilicity, metabolic stability; potential biosensor/pharmaceutical use
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid -OCH₂CF₃ (3,5) Trifluoroethoxy groups Stronger electron-withdrawing effect; higher acidity; used in catalysis or materials
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid -OCH₂CF₃ (2,5) Substituents at ortho and para positions Altered binding affinity in biosensors; possible differences in solubility
3,5-Bis(benzyloxy)benzoic acid -OCH₂C₆H₅ (3,5) Bulky benzyloxy groups High lipophilicity; applications in polymer science and luminescent materials
3,5-Bis(trifluoromethyl)benzoic acid -CF₃ (3,5) Trifluoromethyl groups Extremely electron-withdrawing; low pKa (~1.5); used in NMR standards and organic synthesis

Physicochemical Properties

  • Acidity :

    • The trifluoromethyl derivative (pKa ~1.5) is more acidic than this compound due to stronger electron withdrawal .
    • Ethoxy substituents (e.g., in the target compound) are less electron-withdrawing than trifluoroethoxy or trifluoromethyl groups, resulting in a higher pKa (~3–4) .
  • Solubility and Lipophilicity :

    • Fluorinated ethoxy groups improve lipid solubility compared to hydroxylated analogs (e.g., gallic acid) but reduce antioxidative activity .
    • Bulkier substituents (e.g., benzyloxy) increase hydrophobicity, limiting aqueous solubility but enhancing compatibility with organic matrices .
  • Thermal Stability :

    • Trifluoromethyl and trifluoroethoxy derivatives exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .

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